molecular formula C3H6BrNO3 B1669979 Debropol CAS No. 24403-04-1

Debropol

Cat. No.: B1669979
CAS No.: 24403-04-1
M. Wt: 183.99 g/mol
InChI Key: NYWJACXVDUOPFY-UHFFFAOYSA-N
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Description

DEBROPOL, also known as 2-bromo-2-nitropropan-1-ol, is an organic compound with the chemical formula C3H6BrNO3. It is a colorless to pale yellow liquid with a special smell. This compound has a density of 1.958 g/mL, a boiling point of 153-155°C, and a melting point of 8-9°C . It has low solubility in water but high solubility in organic solvents such as ethanol and ether .

Mechanism of Action

Target of Action

Debropol, also known as 2-bromo-2-nitropropan-1-ol, is an organic compound with wide-spectrum antimicrobial properties . It primarily targets a variety of Gram-positive and Gram-negative bacteria . The compound’s primary targets are the essential thiols within the bacterial cell .

Mode of Action

This compound’s mode of action involves two distinct reactions with the essential thiols within the bacterial cell . It is proposed that this compound generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects .

Biochemical Pathways

It is suggested that the oxidation of thiol groups to disulphides may be its primary action . This implies that this compound may interfere with the normal functioning of bacterial proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that this compound is stable under acidic conditions . This suggests that the compound’s stability and bioavailability may be influenced by the pH of its environment .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By interacting with essential thiols within the bacterial cell and possibly causing the oxidation of these thiol groups to disulphides, this compound disrupts normal bacterial function and growth . This makes it an effective antimicrobial agent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and effectiveness are influenced by the pH of its environment . Furthermore, the compound’s antimicrobial action can be affected by the presence of other substances in its environment. For example, in personal care products, the potential formation of nitrosamines has been observed when this compound decomposes under alkaline conditions or elevated temperatures .

Preparation Methods

DEBROPOL is generally prepared by chemical synthesis. A commonly used preparation method involves the reaction of allyl alcohol with bromine under acidic conditions, followed by nitration of the product with nitric acid . This method ensures the formation of this compound with high purity and yield.

Chemical Reactions Analysis

DEBROPOL undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DEBROPOL has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound is used in biochemical research to study the effects of nitro compounds on biological systems.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: this compound is used as an inhibitor in the pyrotechnic industry to control the burning speed and reduce unnecessary sparks.

Comparison with Similar Compounds

DEBROPOL can be compared with other similar compounds such as:

    2-bromo-2-nitroethanol: Similar in structure but with a shorter carbon chain.

    2-chloro-2-nitropropan-1-ol: Similar in structure but with a chlorine atom instead of bromine.

    2-nitropropan-1-ol: Lacks the halogen atom present in this compound.

This compound is unique due to its specific combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-bromo-2-nitropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWJACXVDUOPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865153
Record name 2-Bromo-2-nitropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24403-04-1
Record name 2-Bromo-2-nitro-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24403-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Debropol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2-nitropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-nitropropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEBROPOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28OQS360UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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